N-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxamide group at the 2-position and a chlorodifluoromethoxyphenyl group at the N2 position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways.
Pharmacology: It is investigated for its antimicrobial and antiviral properties.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It finds applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes and signaling pathways, leading to its biological effects. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can induce cell apoptosis and cell cycle arrest, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A heterocyclic compound with similar pharmacological properties.
1,2,4-Oxadiazole: Known for its antimicrobial and anti-inflammatory activities.
Tris[1,2,4]triazolo[1,3,5]triazine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of a chlorodifluoromethoxyphenyl group and a triazolopyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H8ClF2N5O2 |
---|---|
Molecular Weight |
339.68 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8ClF2N5O2/c14-8-6-7(2-3-9(8)23-12(15)16)18-11(22)10-19-13-17-4-1-5-21(13)20-10/h1-6,12H,(H,18,22) |
InChI Key |
NICMIKVNYWGSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.